2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid was prepared from 5-[3-(tri-fluoromethyl)phenyl]furan-2-carbaldehyde under Doebner’s conditions. The obtained acid was converted to the corresponding azide, which was cyclized by heating in diphenyl ether to a derivative of the target compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For example, a derivative of the target compound was aromatized with phosphorus oxychloride to a chloroderivative which was reduced with H2NNH2-Pd/C to the title compound .Scientific Research Applications
Synthesis and Coordination Chemistry
(Pailloux et al., 2011) explored the synthesis of various 4,5-dihydrooxazole derivatives, including those with trifluoromethylphenyl substituents. These compounds were characterized spectroscopically, and their coordination chemistry with lanthanides like neodymium and ytterbium was examined, demonstrating their potential as ligands in metal coordination complexes.
Catalytic and Coordination Properties
In a study by (Smidt et al., 2003), trinuclear iridium hydride clusters featuring 4,5-dihydrooxazole ligands were prepared and characterized, showing potential applications in catalysis. These complexes, however, were found to be inactive as hydrogenation catalysts, suggesting a selective role in other chemical reactions.
Fluorine-Containing Derivatives in Heterocyclic Chemistry
The research by (Holovko-Kamoshenkova et al., 2020) highlights the importance of fluorine-containing derivatives in the realm of heterocyclic chemistry. The incorporation of trifluoromethyl groups into heterocyclic systems like triazoles significantly affects their chemical properties and biological activities, indicating the potential versatility of 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole in synthesizing biologically active compounds.
Bio-Evaluation of Fluorinated Hybrids
(Jha & Ramarao, 2017) synthesized novel fluorinated phenyl-triazole-pyridine hybrids using a microwave-assisted approach. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential pharmaceutical applications for derivatives of this compound.
Antibacterial Activity
The study by (Boukhssas et al., 2017) focused on synthesizing a specific dihydrooxazole derivative and testing its antibacterial activity. This underlines the relevance of such compounds in developing new antimicrobial agents.
Catalysis and Ligand Behavior
(Yang et al., 2005) synthesized heteroleptic cyclometalated iridium(III) complexes involving 2-pyridyl pyrazole or triazole ligands. These compounds displayed efficient room-temperature blue phosphorescence, demonstrating the potential of dihydrooxazole derivatives in developing novel phosphorescent materials.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLULWXGBJGVNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851513-74-1 |
Source
|
Record name | 4,5-DIHYDRO-2-[3-(TRIFLUOROMETHYL)PHENYL]-OXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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